molecular formula C13H13ClN4O2 B15208939 1-Chloro-2-(2-(5-phenyl-1H-pyrazol-3-yl)hydrazono)ethyl acetate

1-Chloro-2-(2-(5-phenyl-1H-pyrazol-3-yl)hydrazono)ethyl acetate

Cat. No.: B15208939
M. Wt: 292.72 g/mol
InChI Key: OGJRRXFKXVWRNY-OVCLIPMQSA-N
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Description

1-Chloro-2-(2-(5-phenyl-1H-pyrazol-3-yl)hydrazono)ethyl acetate is a complex organic compound featuring a pyrazole ring, a hydrazone linkage, and an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-2-(2-(5-phenyl-1H-pyrazol-3-yl)hydrazono)ethyl acetate typically involves the reaction of 5-phenyl-1H-pyrazole-3-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2-(2-(5-phenyl-1H-pyrazol-3-yl)hydrazono)ethyl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Nucleophilic substitution: Formation of substituted pyrazole derivatives.

    Oxidation: Formation of azo compounds.

    Reduction: Formation of hydrazine derivatives.

    Hydrolysis: Formation of carboxylic acids and alcohols.

Mechanism of Action

The mechanism of action of 1-Chloro-2-(2-(5-phenyl-1H-pyrazol-3-yl)hydrazono)ethyl acetate is largely dependent on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The hydrazone linkage and pyrazole ring are key structural features that enable interactions with biological targets, potentially leading to inhibition or activation of specific pathways .

Comparison with Similar Compounds

  • 1-Chloro-2-(2-(5-methyl-1H-pyrazol-3-yl)hydrazono)ethyl acetate
  • 1-Chloro-2-(2-(5-phenyl-1H-pyrazol-3-yl)hydrazono)ethyl benzoate
  • 1-Chloro-2-(2-(5-phenyl-1H-pyrazol-3-yl)hydrazono)ethyl propionate

Comparison: 1-Chloro-2-(2-(5-phenyl-1H-pyrazol-3-yl)hydrazono)ethyl acetate is unique due to the presence of the acetate ester, which can influence its solubility and reactivity compared to similar compounds with different ester groups. The phenyl group on the pyrazole ring also contributes to its distinct chemical and biological properties, potentially enhancing its interactions with specific biological targets .

Properties

Molecular Formula

C13H13ClN4O2

Molecular Weight

292.72 g/mol

IUPAC Name

[(2E)-1-chloro-2-[(5-phenyl-1H-pyrazol-3-yl)hydrazinylidene]ethyl] acetate

InChI

InChI=1S/C13H13ClN4O2/c1-9(19)20-12(14)8-15-17-13-7-11(16-18-13)10-5-3-2-4-6-10/h2-8,12H,1H3,(H2,16,17,18)/b15-8+

InChI Key

OGJRRXFKXVWRNY-OVCLIPMQSA-N

Isomeric SMILES

CC(=O)OC(/C=N/NC1=NNC(=C1)C2=CC=CC=C2)Cl

Canonical SMILES

CC(=O)OC(C=NNC1=NNC(=C1)C2=CC=CC=C2)Cl

Origin of Product

United States

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